

# Onilcamotide (RV001) for Prostate Cancer: Application Notes & Protocols

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## Compound of Interest

Compound Name: Onilcamotide

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## Introduction

**Onilcamotide** (also known as RV001) is an investigational peptide-based cancer vaccine developed to treat prostate cancer. It is designed to stimulate the patient's immune system to recognize and eliminate cancer cells that overexpress the RhoC protein, a protein associated with metastatic potential. This document provides a summary of the available clinical trial protocol information for **Onilcamotide** in prostate cancer, with a focus on the Phase IIb BRaVac study. It is important to note that the BRaVac trial did not meet its primary endpoint, as **Onilcamotide** failed to demonstrate superiority over placebo in preventing disease progression.<sup>[1][2][3][4][5]</sup> As such, the quantitative data available in the public domain is limited.

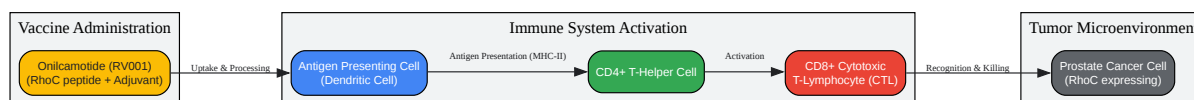
## Mechanism of Action

**Onilcamotide** is a peptide antigen derived from the RhoC protein. The vaccine, which includes the adjuvant Montanide ISA 51, is administered via subcutaneous injection.<sup>[6]</sup> The proposed mechanism of action is as follows:

- **Antigen Presentation:** Following injection, dendritic cells (a type of antigen-presenting cell) capture and process the **Onilcamotide** peptide.<sup>[1]</sup>

- **T-Cell Activation:** These dendritic cells present the RhoC-derived peptide antigen on Major Histocompatibility Complex (MHC) Class II molecules to naive CD4+ T-helper cells.[1] Preclinical data suggests that RhoC is co-located with MHC-II receptors on the surface of many cancer cells.
- **Immune Response:** This interaction stimulates the activation and proliferation of RhoC-specific CD4+ T-cells. These activated T-helper cells then help to activate CD8+ cytotoxic T-lymphocytes (CTLs).
- **Tumor Cell Elimination:** The activated CTLs are then able to recognize and kill prostate cancer cells that express the RhoC protein, with the aim of eliminating metastatic or potentially metastatic cells.[1]

## Signaling Pathway



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Proposed mechanism of action for **Onilcamotide**.

## Clinical Trial Protocols: Phase IIb BRaVac Study (NCT04114825)

The most significant clinical trial investigating **Onilcamotide** for prostate cancer was the Phase IIb study known as BRaVac. This was a randomized, double-blind, placebo-controlled, multicenter study.[1][3][7]

## Study Design

Parameter	Description
Official Title	A Phase 2, Double-Blind, Placebo Controlled Study of RV001V in Men With Biochemical Failure Following Curatively Intended Therapy For Localized Prostate Cancer (BRaVac)
ClinicalTrials.gov ID	NCT04114825[1]
Phase	IIb[1]
Study Design	Randomized, Double-Blind, Placebo-Controlled[3]
Enrollment	Approximately 180 male patients[4][7]
Primary Endpoint	Time to Prostate-Specific Antigen (PSA) progression. Progression was defined as a doubling of PSA, clinical recurrence, or death.[2][4][7]
Secondary Endpoints	Safety, time to initiation of subsequent antineoplastic therapy, proportion of patients with a PSA response from baseline, and disease-free survival.[7]

## Patient Population and Inclusion Criteria

The study enrolled patients with biochemically recurrent prostate cancer following curative-intent therapy.[1]

Inclusion Criteria	
Diagnosis	Histologic diagnosis of prostatic adenocarcinoma.[3]
Recurrence	Biochemical recurrence within 3 years of radical prostatectomy or definitive radiotherapy.[3]
Metastasis	No distant metastasis.[3]
ECOG Performance Status	0 to 2.[3]
Laboratory Values	- Creatinine: $\leq 1.5 \times$ upper limit of normal (ULN) - Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP): $\leq 2.5 \times$ ULN.[3]

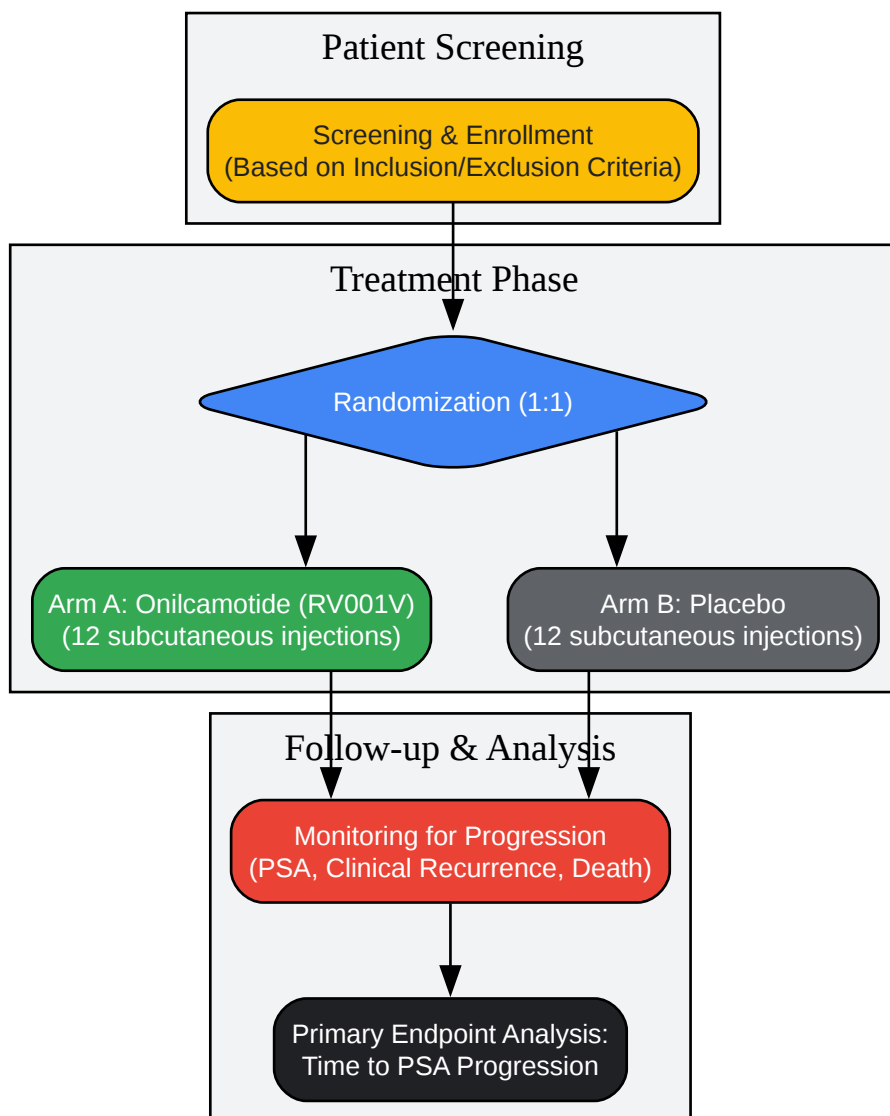
## Experimental Protocols

### Onilcamotide (RV001V) Administration

The following protocol outlines the administration schedule for **Onilcamotide** in the BRaVac trial. The placebo was administered at the same rate.[7]

- Product Preparation: **Onilcamotide** (RV001V) consists of the RV001 peptide and the adjuvant Montanide ISA 51.[6]
- Route of Administration: Subcutaneous injection.[1]
- Dosing Schedule: A total of 12 vaccinations were administered.[6][7]
  - Priming Period: The first 6 vaccinations were given every 2 weeks.[6][7]
  - Maintenance Period: The next 5 vaccinations (7 through 11) were administered every 4 weeks.[6][7]
  - Boosting Injection: The final (12th) vaccination was administered 6 months after the 11th vaccination.[6][7]

## Experimental Workflow



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